Cas no 142856-22-2 (2,4-Difluoro-3-phenylaniline)

2,4-Difluoro-3-phenylaniline is a fluorinated aromatic amine derivative characterized by its unique substitution pattern, combining fluorine atoms and a phenyl group on the aniline core. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substituents enhance metabolic stability and influence reactivity, while the phenyl group contributes to lipophilicity, aiding in the design of bioactive molecules. Its high purity and well-defined structure ensure consistent performance in coupling reactions, such as Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling. The compound is particularly useful in the development of fluorinated analogs for drug discovery and material science applications.
2,4-Difluoro-3-phenylaniline structure
2,4-Difluoro-3-phenylaniline structure
Product Name:2,4-Difluoro-3-phenylaniline
CAS No:142856-22-2
MF:C12H9F2N
MW:205.203369855881
CID:5739262
PubChem ID:21642205
Update Time:2025-10-30

2,4-Difluoro-3-phenylaniline Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL9568350
    • 142856-22-2
    • EN300-1141945
    • 2,4-DIFLUORO-3-PHENYLANILINE
    • 2,4-Difluoro-3-phenylaniline
    • Inchi: 1S/C12H9F2N/c13-9-6-7-10(15)12(14)11(9)8-4-2-1-3-5-8/h1-7H,15H2
    • InChI Key: DRIFMIFGMJVCEH-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=C(C=1C1C=CC=CC=1)F)N

Computed Properties

  • Exact Mass: 205.07030562g/mol
  • Monoisotopic Mass: 205.07030562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.240±0.06 g/cm3(Predicted)
  • Boiling Point: 309.6±42.0 °C(Predicted)
  • pka: 3.01±0.10(Predicted)

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Additional information on 2,4-Difluoro-3-phenylaniline

Comprehensive Overview of 2,4-Difluoro-3-phenylaniline (CAS No. 142856-22-2): Properties, Applications, and Industry Insights

2,4-Difluoro-3-phenylaniline (CAS No. 142856-22-2) is a fluorinated aromatic amine derivative with significant relevance in pharmaceutical and agrochemical research. This compound, characterized by its phenylaniline core and difluoro substitutions, has garnered attention for its unique structural properties and versatility in synthetic chemistry. As the demand for fluorinated organic compounds grows, this molecule stands out due to its potential in drug discovery and material science applications.

The chemical structure of 2,4-Difluoro-3-phenylaniline features a benzene ring substituted with both fluorine atoms and an aniline group, making it a valuable intermediate for heterocyclic synthesis. Researchers frequently explore its reactivity in cross-coupling reactions, a trending topic in modern organic chemistry. With the rise of AI-driven drug design and green chemistry, this compound’s role in sustainable synthesis methods has become a focal point for innovation.

In the pharmaceutical sector, 2,4-Difluoro-3-phenylaniline is investigated for its potential as a building block in small-molecule therapeutics. Its fluorinated structure aligns with the industry’s shift toward bioisosteres, which improve drug metabolic stability and bioavailability. Recent studies highlight its utility in developing kinase inhibitors and antiviral agents, addressing global health challenges such as antimicrobial resistance (AMR).

From an industrial perspective, the compound’s synthesis and scalability are critical. Optimized routes using catalytic fluorination or palladium-catalyzed amination are frequently discussed in patent literature. Environmental concerns have also driven interest in solvent-free reactions and flow chemistry techniques to minimize waste, aligning with ESG (Environmental, Social, and Governance) goals.

Analytical characterization of CAS No. 142856-22-2 typically involves HPLC, NMR spectroscopy, and mass spectrometry, ensuring purity for high-value applications. Regulatory compliance, such as REACH and FDA guidelines, further underscores its safe handling and commercialization pathways.

Emerging trends like precision agriculture and smart materials have expanded the compound’s utility beyond traditional domains. For instance, its derivatives are explored in OLED (organic light-emitting diode) technologies, responding to the demand for energy-efficient displays. Such interdisciplinary applications make 2,4-Difluoro-3-phenylaniline a compelling subject for academic and industrial research alike.

In summary, 2,4-Difluoro-3-phenylaniline (CAS No. 142856-22-2) exemplifies the convergence of synthetic innovation and real-world applications. Its adaptability to green chemistry principles and relevance in life sciences ensure its continued prominence in scientific discourse. As researchers tackle global challenges, this compound remains a key player in advancing sustainable and impactful solutions.

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